4-Bromo-3-methyl-1-tosyl-1H-pyrrole-2-carboxylic acid
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Overview
Description
4-Bromo-3-methyl-1-tosyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound that features a pyrrole ring substituted with bromine, methyl, and tosyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the radical bromination of 4-bromo-3-nitrotoluene, yielding high yields of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring compliance with industrial safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-methyl-1-tosyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
4-Bromo-3-methyl-1-tosyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3-methyl-1-tosyl-1H-pyrrole-2-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its application. For instance, in biological systems, it may interact with enzymes or receptors, influencing cellular processes .
Comparison with Similar Compounds
Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate: Shares a similar pyrrole core structure but differs in the functional groups attached.
1H-Pyrazole, 4-bromo-: Another heterocyclic compound with a bromine substitution, but with a pyrazole ring instead of a pyrrole ring.
Properties
Molecular Formula |
C13H12BrNO4S |
---|---|
Molecular Weight |
358.21 g/mol |
IUPAC Name |
4-bromo-3-methyl-1-(4-methylphenyl)sulfonylpyrrole-2-carboxylic acid |
InChI |
InChI=1S/C13H12BrNO4S/c1-8-3-5-10(6-4-8)20(18,19)15-7-11(14)9(2)12(15)13(16)17/h3-7H,1-2H3,(H,16,17) |
InChI Key |
HECXQSCJNNSFTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C(=C2C(=O)O)C)Br |
Origin of Product |
United States |
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